molecular formula C11H10BrN B1444685 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile

Cat. No.: B1444685
CAS No.: 1282659-26-0
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)cyclopropyl]acetonitrile is a cyclopropane-containing nitrile derivative characterized by a brominated aromatic ring attached to the cyclopropane core. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the cyclopropane ring and the 4-bromophenyl group. The bromine substituent, being electron-withdrawing, enhances the stability of the aromatic ring and may influence reactivity in synthetic pathways or biological interactions.

Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMADLHUKQWHMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The most commonly reported laboratory synthesis of 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile involves the nucleophilic substitution of 4-bromobenzyl chloride with cyclopropylacetonitrile. This reaction typically proceeds as follows:

  • Reactants: 4-bromobenzyl chloride and cyclopropylacetonitrile.
  • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the nitrile and generate a nucleophilic species.
  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: The reaction is conducted under reflux to facilitate nucleophilic substitution.

This method yields the target compound through an alkylation process where the cyclopropylacetonitrile anion attacks the benzyl chloride electrophile, displacing chloride and forming the desired carbon-carbon bond.

Advantages and Considerations

  • The reaction benefits from relatively mild conditions and straightforward purification steps, such as recrystallization or chromatographic separation.
  • The choice of base and solvent critically influences the reaction yield and purity.
  • Side reactions, such as elimination or over-alkylation, are minimized by controlling stoichiometry and reaction time.

Industrial-Scale Synthesis

Scale-Up and Process Optimization

Industrial production mirrors the laboratory nucleophilic substitution route but incorporates process intensification techniques:

Environmental and Economic Factors

  • Use of less hazardous solvents and bases is preferred for safety and environmental compliance.
  • Recycling of solvents and reagents is implemented to reduce costs and environmental impact.

Alternative Synthetic Routes and Related Intermediates

While direct synthesis of this compound is most common via nucleophilic substitution, related cyclopropyl acetonitrile derivatives have been synthesized through multi-step routes involving:

  • Ring-closure reactions from tribromoneoamyl alcohol derivatives using zinc powder and basic catalysts.
  • Substitution reactions of bromomethyl cyclopropyl methanol intermediates with cyanide sources under alkaline conditions.

These methods, although more complex, offer insights into the synthesis of cyclopropyl acetonitrile frameworks with varied substituents and may be adapted for the target compound with suitable modifications.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Nucleophilic substitution 4-bromobenzyl chloride + cyclopropylacetonitrile NaH or t-BuOK, DMF or THF, reflux Straightforward, good yield Requires careful base handling
Zinc powder ring-closure route Tribromoneoamyl alcohol, Zn powder, basic catalyst Reflux, alkaline post-treatment High purity achievable Multi-step, side reactions
Bromomethyl cyclopropyl methanol displacement Bromomethyl cyclopropyl methanol + cyanide Alkaline conditions Industrially viable, scalable Requires cyanide handling safety

Research Findings and Reaction Analysis

  • The nucleophilic substitution reaction is favored due to its simplicity and efficiency in forming the carbon-carbon bond between the cyclopropylacetonitrile and the bromophenyl moiety.
  • Reaction optimization studies indicate that the molar ratio of base to nucleophile and reaction temperature significantly affect the yield and purity.
  • Industrial adaptations focus on minimizing hazardous reagents and improving throughput by continuous processing.
  • The bromine substituent on the phenyl ring influences the reactivity and selectivity of the substitution reaction, necessitating tailored reaction conditions compared to unsubstituted analogs.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Mechanism of Action : Recent studies have indicated that compounds similar to 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
    • Case Study : A study evaluated several derivatives of cyclopropyl acetonitriles, revealing that modifications in the structure can enhance their anticancer efficacy. For instance, compounds with longer alkyl chains showed improved selectivity for cancer cells over normal cells.
  • Antiviral Properties
    • Research Findings : The antiviral potential of cyclopropyl acetonitriles has been explored, particularly against viral pathogens such as HIV and influenza. Compounds structurally related to this compound demonstrated promising activity in vitro.
    • Table 1: Antiviral Activity Data
    CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
    This compound0.255.020
    Related Compound A0.153.020

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies.

Biological Imaging

  • Fluorescent Probes : The compound's structural features allow it to be investigated as a potential fluorescent probe in biological imaging applications. Its fluorescence properties can aid in visualizing cellular processes in real-time.

Anticancer Efficacy Case Study

A comparative study on various cyclopropyl derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted that the bromine atom not only increases reactivity but also improves binding affinity to target proteins involved in cancer progression.

Antiviral Activity Case Study

In vitro studies showed that this compound has a low EC50 value against influenza virus, indicating its potential as an antiviral agent. Further investigations are needed to explore its mechanism and efficacy in vivo.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds Analyzed:

2-[1-(Benzoyloxymethyl)cyclopropyl]acetonitrile (CAS 142148-12-7): Intermediate in Montelukast sodium synthesis .

2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile (CAS 152922-71-9): Pharma intermediate with hydroxymethyl substituent .

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile (CAS 1490444-23-9): Complex derivative with fused heterocyclic systems .

Comparative Analysis

Table 1: Structural and Functional Comparison

Property 2-[1-(4-Bromophenyl)cyclopropyl]acetonitrile 2-[1-(Benzoyloxymethyl)cyclopropyl]acetonitrile 2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile 2-{1-[(6-Amino-2-oxo-tetrahydroquinolinyl)methyl]cyclopropyl}acetonitrile
Substituent 4-Bromophenyl Benzoyloxymethyl Hydroxymethyl 6-Amino-2-oxo-tetrahydroquinolinyl
Molecular Formula C₁₁H₁₀BrN (estimated) C₁₁H₁₅NO₂ C₆H₉NO C₁₅H₁₇N₃O
Molecular Weight ~236.1 g/mol 217.24 g/mol 127.15 g/mol 255.32 g/mol
Key Functional Groups Bromoaromatic, nitrile Ester (benzoyloxy), nitrile Hydroxyl, nitrile Amine, ketone, nitrile
Applications Potential pharmaceutical intermediate Montelukast intermediate Pharma intermediate Undisclosed (complex structure suggests CNS or kinase targeting)
Reactivity Notes Bromine may slow electrophilic substitution Ester group enables hydrolysis/condensation Hydroxyl enhances solubility Multiple functional groups enable diverse reactivity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The bromophenyl group increases lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration compared to the hydroxymethyl analog (logP ~0.5–1.0).
  • Stability : Bromine’s inductive effect stabilizes the aromatic ring against oxidation, whereas benzoyloxy and hydroxymethyl groups may undergo hydrolysis under acidic/basic conditions .
  • In contrast, the hydroxymethyl analog is more suited for hydrophilic interactions .

Biological Activity

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopropyl group and a bromophenyl substituent. The molecular formula is C12_{12}H12_{12}BrN, with a molecular weight of approximately 252.13 g/mol.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Receptor Binding : Similar compounds have shown affinity for multiple receptors, including those involved in cancer progression and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth and metastasis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated an IC50_{50} value in the low micromolar range, suggesting significant potency against breast cancer cells. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-7~5Induces apoptosis
DoxorubicinMCF-7~0.5DNA intercalation

Antimicrobial Activity

In related studies, compounds similar to this compound were tested for antimicrobial activity using the turbidimetric method. These studies showed effective inhibition against various pathogens, indicating potential for further exploration in this area .

The compound's interaction with biological systems can be summarized as follows:

  • Transport and Distribution : It is likely absorbed through passive diffusion due to its lipophilic nature.
  • Metabolism : Initial findings suggest metabolism via cytochrome P450 enzymes, leading to active metabolites that may enhance its therapeutic effects.

Q & A

Q. What are the common synthetic routes for 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclopropanation reactions or functional group transformations. For example:

  • Cyclopropane Ring Formation : Reacting 4-bromophenyl precursors with acetonitrile derivatives under basic conditions, as seen in analogous syntheses of 1-(4-bromophenyl)cyclopropane-1-carbonitrile ().
  • Optimization : Temperature control (e.g., 40°C for similar benzo-fused heterocycles in ) and catalysts (e.g., Pd or Cu for cross-coupling) are critical. Adjust solvent polarity (e.g., DMF or THF) to improve cyclopropane stability.

Q. Table 1: Synthesis Parameters from Literature

MethodReactants/ConditionsKey ObservationsReference
General Procedure CBromophenyl derivatives, acetonitrile analogs40°C, 12–24 h reaction time
Cyclopropanation4-Bromophenylacetylene, nitrile precursorsRequires anhydrous conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and nitrile group (C≡N, ~120 ppm in 13^{13}C). Compare with structurally similar compounds like 2-(2,4-dichlorophenyl)acetonitrile ().
  • FTIR : Identify the C≡N stretch (~2250 cm1^{-1}) and aromatic C-Br (500–600 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11_{11}H10_{10}BrN) with exact mass matching.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Use HPLC to monitor degradation products under acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) conditions at 25°C and 40°C.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., cyclopropane rings may degrade >150°C based on analogs in ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound during cross-coupling reactions?

Methodological Answer:

  • Ring Strain Effects : The cyclopropane’s high ring strain enhances reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations to model transition states (as in ’s docking studies).
  • Steric Hindrance : Substituents on the cyclopropane (e.g., bromophenyl) influence regioselectivity. Optimize ligands (e.g., XPhos) to reduce steric clashes.

Q. How can computational modeling predict the compound’s biological activity or metabolic pathways?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with cytochrome P450 enzymes (CYP3A4), referencing methods in .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity. Note the lack of ecological data () necessitates in silico extrapolation.

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, purity of starting materials) from conflicting studies (e.g., vs. 9).
  • Cross-Validation : Compare NMR data with structurally validated compounds (e.g., Montelukast intermediates in ). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected Signal for Target CompoundReference Compound Data
1^1H NMRCyclopropane H: 0.8–1.5 ppm2-(2,4-Dichlorophenyl)acetonitrile
13^{13}C NMRNitrile C: ~120 ppm1-(4-Bromophenyl)cyclopropane

Q. What strategies are recommended for functionalizing the nitrile group without destabilizing the cyclopropane ring?

Methodological Answer:

  • Selective Reduction : Use LiAlH4_4 at 0°C to convert nitrile to amine while preserving the cyclopropane (avoid high temps >60°C).
  • Nitrile Hydrolysis : Employ mild acidic conditions (H2_2SO4_4, H2_2O, 50°C) to form carboxylic acids, as demonstrated in analogs ().

Q. What are the implications of limited ecological toxicity data (e.g., biodegradability, bioaccumulation) for this compound?

Methodological Answer:

  • Predictive Modeling : Apply EPI Suite or ECOSAR to estimate toxicity thresholds when experimental data are absent ().
  • Analog-Based Assessment : Compare with structurally similar brominated aromatics (e.g., 4-bromophenyl derivatives) to infer persistence in soil/water.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-bromophenyl)cyclopropyl]acetonitrile
Reactant of Route 2
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2-[1-(4-bromophenyl)cyclopropyl]acetonitrile

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